Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate: is a complex organic compound with a bicyclic structure. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring a tert-butyl ester group and a methylamino substituent, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[222]octane-2-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclic core, which can be achieved through a series of cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific methods used can vary depending on the desired purity and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the methylamino group to form corresponding imines or oximes.
Reduction: Reduction reactions can be used to modify the bicyclic core or the substituents, such as reducing imines back to amines.
Substitution: Nucleophilic substitution reactions can be employed to introduce various functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylamino group can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[222]octane-2-carboxylate is used as an intermediate in the synthesis of complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its bicyclic structure is similar to that of certain alkaloids, which are known for their biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of a wide range of products.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors in the central nervous system. The bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets.
Comparison with Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure and are known for their biological activity.
Quinuclidine Derivatives: These compounds also feature a bicyclic core and are used in various chemical and pharmaceutical applications.
Uniqueness: Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the tert-butyl ester group and the methylamino substituent. These functional groups provide additional sites for chemical modification, enhancing its versatility as a synthetic intermediate.
Properties
IUPAC Name |
tert-butyl 5-(methylaminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-10-5-6-12(16)7-11(10)8-15-4/h10-12,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABQYBHCICEGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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